![molecular formula C18H21FN2O4S B2393715 1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058514-25-1](/img/structure/B2393715.png)
1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound characterized by its bicyclic octane structure and sulfonyl-substituted phenyl group. This compound is a derivative of pyrrolidine-2,5-dione, showcasing unique chemical properties that are of interest to researchers in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. It begins with the preparation of the sulfonyl-azabicyclo octane intermediate, which is then reacted with pyrrolidine-2,5-dione. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with temperature control playing a crucial role. Catalysts like palladium or copper complexes may be used to facilitate specific steps in the synthesis.
Industrial Production Methods: For industrial production, methods are streamlined for efficiency and scalability. Techniques such as flow chemistry, where reactions are carried out in continuous flow reactors, are employed to ensure consistent quality and yield. Process optimization is key, with automated systems controlling reaction parameters to minimize variations and maximize output.
Chemical Reactions Analysis
Types of Reactions It Undergoes: This compound can undergo several types of chemical reactions, including:
Oxidation: : Typically, in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, it can be oxidized to form sulfoxides and sulfones.
Reduction: : Using reducing agents such as sodium borohydride or lithium aluminum hydride, the compound can be reduced, often affecting the sulfonyl group.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring and the pyrrolidine moiety.
Common Reagents and Conditions Used: Reagents like anhydrous aluminum chloride, sodium nitrite, and various halogenating agents are frequently used in these reactions. Conditions such as refluxing in organic solvents, pH adjustments, and temperature variations are critical to achieving desired outcomes.
Major Products Formed: The major products formed from these reactions include derivatives with altered functional groups on the phenyl ring and modifications to the bicyclic structure, which may affect the compound’s reactivity and application.
Scientific Research Applications
Chemistry: In chemistry, this compound is often used as a building block for synthesizing more complex molecules. Its unique structure provides a versatile framework for developing new chemical entities.
Biology: Biologically, it serves as a key intermediate in the synthesis of molecules with potential pharmacological activities. Its structural components are investigated for their interaction with various biological targets.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Research focuses on its role in developing drugs for conditions such as neurological disorders and cancer due to its ability to modulate specific biochemical pathways.
Industry: Industrial applications include its use in creating advanced materials with specific properties, such as polymers and resins. Its reactivity and stability make it a valuable component in material science.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular receptors and enzymes. The molecular targets include specific proteins and enzymes involved in critical biological pathways. By binding to these targets, it can modulate their activity, leading to desired therapeutic outcomes. The pathways affected often relate to signal transduction and metabolic processes, where the compound either inhibits or activates key steps, depending on its structure and functional groups.
Comparison with Similar Compounds
When compared to similar compounds, 1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione stands out due to its unique bicyclic structure and sulfonyl-substituted phenyl group. Similar compounds like sulfonyl-azabicyclo octanes and pyrrolidine derivatives lack the combined structural features that confer specific reactivity and biological activity.
Similar Compounds
Sulfonyl-azabicyclo octanes
Pyrrolidine derivatives
Fluoro-phenyl sulfonates
These compounds share some structural elements with this compound but do not possess the exact combination of functional groups and bicyclic framework that make this compound unique.
Hope this gives you a clear and detailed understanding of the compound this compound! Let me know if there's more to explore.
Properties
IUPAC Name |
1-[8-(4-fluoro-3-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-11-8-15(4-5-16(11)19)26(24,25)21-12-2-3-13(21)10-14(9-12)20-17(22)6-7-18(20)23/h4-5,8,12-14H,2-3,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQCFUJZOQMIBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
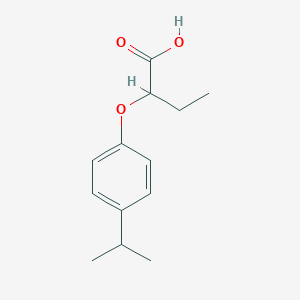

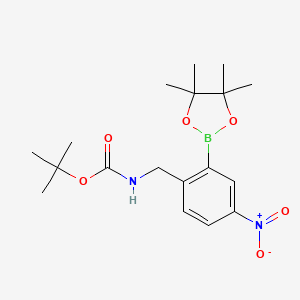
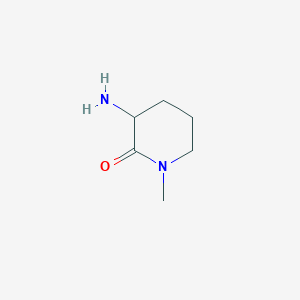
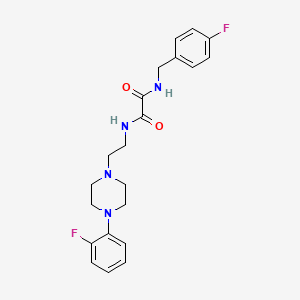
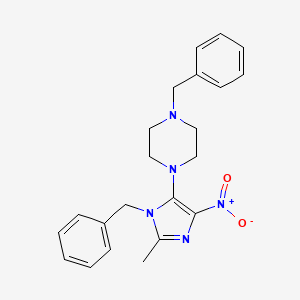
![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)
![1,1-Diphenyl-3-{3-thia-1-azatricyclo[5.2.2.0^{2,6}]undeca-2(6),4-dien-5-yl}propan-2-one hydrochloride](/img/structure/B2393644.png)
![4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B2393645.png)
![[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2393648.png)
![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)
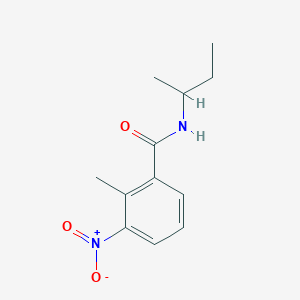

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one](/img/structure/B2393654.png)
